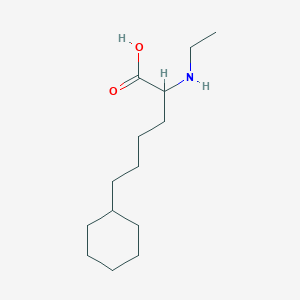![molecular formula C12H15N3O6S B14732285 ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate CAS No. 7155-30-8](/img/structure/B14732285.png)
ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate is a complex organic compound characterized by its unique structural features. It contains an ethyl ester group, a butanoate backbone, and a sulfonylhydrazinylidene moiety attached to a nitrophenyl ring. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate typically involves multiple steps, starting with the preparation of the nitrophenyl sulfonylhydrazine precursor. This precursor is then reacted with an appropriate butanoate derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired yield and purity of the product. Flow microreactor systems have been shown to be efficient for the synthesis of similar compounds, offering advantages in terms of reaction control and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonylhydrazinylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives. Substitution reactions can lead to a variety of functionalized products depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the sulfonylhydrazinylidene moiety can participate in nucleophilic attacks. These interactions can lead to the formation of reactive intermediates that exert various effects, depending on the context of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate include:
4-Nitrophenyl acetate: Used in assays for esterase and lipase activity.
2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate: Utilized in the synthesis of polymers, pharmaceuticals, and agrochemicals.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its unique structure makes it a valuable compound for research in various scientific disciplines.
Propriétés
Numéro CAS |
7155-30-8 |
|---|---|
Formule moléculaire |
C12H15N3O6S |
Poids moléculaire |
329.33 g/mol |
Nom IUPAC |
ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate |
InChI |
InChI=1S/C12H15N3O6S/c1-3-21-12(16)8-9(2)13-14-22(19,20)11-6-4-10(5-7-11)15(17)18/h4-7,14H,3,8H2,1-2H3/b13-9- |
Clé InChI |
NIQAWKHONFLUIG-LCYFTJDESA-N |
SMILES isomérique |
CCOC(=O)C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C |
SMILES canonique |
CCOC(=O)CC(=NNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



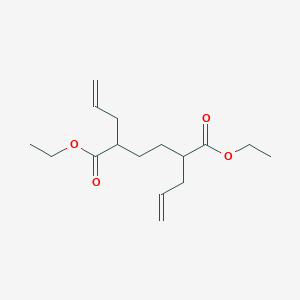
![5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14732212.png)
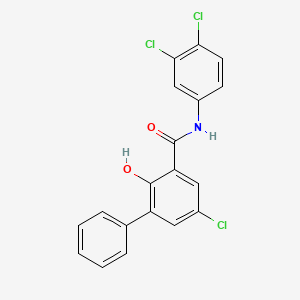
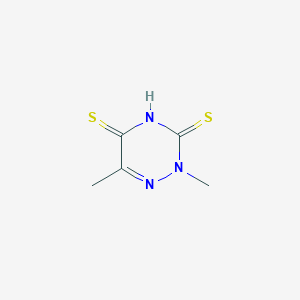
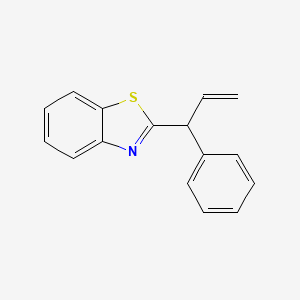

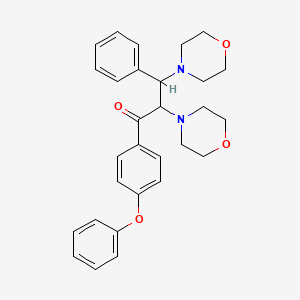
![2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate](/img/structure/B14732257.png)

![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate](/img/structure/B14732269.png)

